4-Iodopyrimidine

Descripción

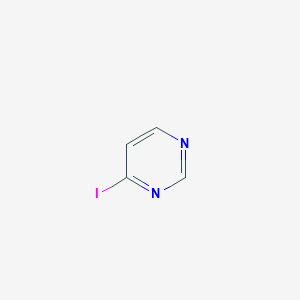

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVBQLOSZDDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590827 | |

| Record name | 4-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-57-4 | |

| Record name | 4-Iodopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodopyrimidine and Its Derivatives

Established Synthetic Routes for 4-Iodopyrimidine

The synthesis of this compound and its derivatives typically relies on modifying existing functionalities on a pre-formed heterocyclic ring system. Several key strategies have been developed for the introduction of the iodine atom at the 4-position.

Modified Sandmeyer Reaction Protocols

Halogenation of Pyridine (B92270) Precursors

While the focus of this article is this compound, some synthetic strategies for related iodinated azaheterocycles, such as iodinated pyridines, can offer insights into potential routes for pyrimidine (B1678525) systems. Halogenation of pyridine derivatives is a common approach for introducing halogen atoms onto the ring. For example, the synthesis of 2,3,5-trichloro-4-iodopyridine (B1339376) can be achieved through the halogenation of pentachloropyridine (B147404) or 2,3,5,6-tetrachloropyridine. orgchemres.org Another instance involves the synthesis of 2-chloro-5-fluoro-4-iodopyridine (B1371920) through a sequence of halogenation steps starting from pyridine derivatives. thieme-connect.com These methods often involve electrophilic substitution or directed metalation strategies to control the regioselectivity of halogen introduction. Adapting such halogenation strategies to pyrimidine precursors with suitable directing groups or protecting groups could potentially lead to the formation of this compound derivatives, which could then be transformed into the target compound.

Halide Exchange Reactions for Iodination

Halide exchange reactions, particularly the conversion of aryl or heteroaryl chlorides to iodides, represent a significant approach for synthesizing iodinated heterocycles. This method typically involves treating a chlorinated precursor with an iodide source.

Nucleophilic substitution reactions on highly halogenated heterocycles like pentachloropyridine have been explored for the synthesis of substituted pyridines. While the primary focus is often on substitution with nucleophiles other than halides, halide exchange is also possible. A method for the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine and sodium iodide has been reported. benchchem.com This reaction demonstrates the feasibility of replacing a chlorine atom at the 4-position of a highly chlorinated pyridine with iodine using sodium iodide. The reaction can be carried out under microwave irradiation or reflux conditions with DMF as the solvent. benchchem.com

Achieving regioselective iodination is crucial for synthesizing this compound specifically. While many studies on the iodination of pyrimidines focus on the C5 position nih.govresearchgate.nettandfonline.com, methods for regioselective functionalization at other positions, including C4, have been developed for related heterocycles. For instance, acid-mediated halide exchange has been shown to achieve regioselective chloride/iodide exchange in chlorinated pyridines and quinolines. thieme-connect.com This method involves converting the heterocyclic aryl chloride to its hydrochloride salt and then reacting it with sodium iodide in a solvent like acetonitrile (B52724) under reflux conditions. thieme-connect.com Although the yield for 4-chloropyridine (B1293800) was reported as low due to decomposition, the principle of acid-mediated halide exchange for regioselective iodination at the 4-position of a six-membered nitrogen heterocycle is demonstrated. thieme-connect.com

Furthermore, directed metalation strategies can be employed to achieve regioselective functionalization, including iodination. A method for the synthesis of 2-bromo-4-iodopyrimidine (B1372934) involves the regioselective magnesiation of 2-bromopyrimidine (B22483) at the 4-position using TMPMgCl·LiCl, followed by trapping the magnesiated intermediate with iodine. thieme-connect.com This approach highlights the use of organometallic intermediates to direct the introduction of iodine to a specific position on the pyrimidine ring.

Optimization of Reaction Conditions for this compound Synthesis

Optimization of reaction conditions is critical for improving the yield, purity, and efficiency of this compound synthesis. Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents can significantly impact the outcome of the reaction.

For the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide, studies have investigated the effect of different solvents, finding DMF to be the most effective under both room temperature and reflux conditions. benchchem.com The mole ratio of reactants also played a role, with a 1:4.5 ratio of pentachloropyridine to sodium iodide providing improved yields under reflux. benchchem.com Microwave irradiation was found to significantly reduce reaction time while maintaining high yields. benchchem.com

In the context of acid-mediated halide exchange for the synthesis of heterocyclic iodides, the procedure typically involves refluxing the hydrochloride salt of the chlorinated heterocycle with sodium iodide in acetonitrile for an extended period (e.g., 24 hours). thieme-connect.com The optimization of such halide exchange reactions for 4-chloropyrimidine (B154816) specifically would likely involve exploring different acidic conditions, solvents, temperatures, and reaction times to minimize decomposition and maximize the yield of this compound.

Influence of Solvent Systems

The choice of solvent system plays a crucial role in the efficiency and selectivity of iodination reactions. For the iodination of pyrimidine derivatives, various solvents have been explored, with their effectiveness varying depending on the specific reaction conditions and reagents used.

Studies on the iodination of uracil (B121893), a pyrimidine derivative, using iodine and sodium nitrite (B80452) have investigated the impact of different solvents on reaction yield. Acetonitrile has been reported as an effective solvent for this transformation, providing good yields in a relatively short time. heteroletters.org Other solvents such as methanol, dichloromethane, and tetrahydrofuran (B95107) have also been examined, albeit with generally lower yields or longer reaction times compared to acetonitrile in this specific reaction system. heteroletters.org

| Solvent | Reaction Time | Yield (%) |

| Acetonitrile | 1.5 h | 90 |

| Methanol | 24 h | 76 |

| Dichloromethane | 24 h | 71 |

| Tetrahydrofuran | 24 h | 65 |

Table 1: Influence of Solvent on the Iodination of Uracil with I₂/NaNO₂ at 30°C. heteroletters.org

For the synthesis of tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide, dimethylformamide (DMF) has been found to yield the best results under both room temperature and reflux conditions, while acetonitrile, THF, and acetone (B3395972) resulted in lower yields. orgchemres.org

Temperature and Pressure Parameters

Reaction temperature is a critical parameter influencing the rate and outcome of iodination reactions. For the iodination of pyrimidine bases and nucleosides using iodine and sodium nitrite, conducting the reaction at room temperature (around 30°C) has been found to be optimal, with increasing the temperature leading to decreased yields. heteroletters.org

In the context of synthesizing related iodinated heterocycles like 3,5-dibromo-4-iodopyridine (B1430625) via a diazotization-iodination route, low temperatures, specifically controlled between 0-5°C during the addition of the sodium nitrite solution and the subsequent iodination reagent, are preferred. google.com Rapid heating to a certain temperature after the dropwise addition is then employed. google.com

While high pressure is not commonly cited as a primary parameter for the standard laboratory synthesis of iodinated pyrimidines, high-pressure techniques can be employed in material synthesis to achieve specific transformations or access novel compounds under extreme conditions. fishersci.ca However, specific pressure requirements for this compound synthesis are not widely detailed in the provided information.

Catalyst Systems for Enhanced Efficiency

Catalyst systems are often employed to enhance the efficiency, rate, and selectivity of iodination reactions. For the electrophilic iodination of aromatic substrates, which can be challenging due to the weak reactivity of iodine, the reaction often requires harsh acidic conditions or strong oxidative agents. nih.govsemanticscholar.org Metal-based salts can catalyze such reactions, with silver-containing salts being reported as effective. Current time information in Santa Cruz, CA, US. Silver nitrate (B79036), for instance, has been found to be a better catalyst compared to silver sulfate (B86663) for the direct iodination of pyrimidine derivatives under solvent-free conditions, acting as a Lewis acid to generate the active iodinating species in situ. Current time information in Santa Cruz, CA, US.

In the context of green chemistry approaches, the combination of molecular iodine with nitrate or nitrite salts, such as silver nitrate, sodium nitrate, and sodium nitrite, has been investigated for the iodination of pyrimidine derivatives. semanticscholar.orgCurrent time information in Santa Cruz, CA, US. Sodium nitrite in combination with iodine has also been reported as an effective and eco-friendly iodinating reagent for the regioselective 5-iodination of pyrimidine bases and nucleosides at room temperature. heteroletters.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical synthesis by reducing or eliminating the use and generation of hazardous substances. uni.lu The development of eco-friendly methods for the synthesis of iodinated pyrimidines is an important area of research. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.

Solvent-Free Mechanochemical Iodination

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a solvent-free or reduced-solvent approach to synthesis, aligning with green chemistry principles. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.researchgate.net Solvent-free mechanochemical iodination has been explored for the synthesis of iodinated pyrimidine derivatives. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.researchgate.net This method typically involves grinding solid reactants together, which can facilitate the reaction and reduce the need for traditional organic solvents. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.researchgate.net

For instance, the iodination of pyrimidine derivatives like uracil and cytosine has been successfully carried out under solvent-free conditions using solid iodine and silver nitrate as an electrophilic iodinating reagent through mechanical grinding. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.researchgate.net This approach offers advantages such as relatively short reaction times and high yields. semanticscholar.orgCurrent time information in Santa Cruz, CA, US.researchgate.net

Utilization of Eco-Friendly Reagents

The selection of eco-friendly reagents is another key aspect of green chemistry in the synthesis of iodinated pyrimidines. Traditional iodination methods often utilize toxic reagents under harsh acidic conditions. semanticscholar.orgCurrent time information in Santa Cruz, CA, US. Green chemistry approaches seek to replace these with less hazardous alternatives.

Reactivity and Mechanistic Investigations of 4 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient (hetero)aromatic systems, including pyrimidines. nih.gov In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The pyrimidine (B1678525) ring, being inherently electron-deficient due to the presence of two electronegative nitrogen atoms, is activated towards nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, such as iodine, at the C4 position.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orglibretexts.org The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the anionic intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of 4-iodopyrimidine, the ring nitrogens act as powerful activating groups, stabilizing the negative charge developed during the formation of the Meisenheimer complex. stackexchange.com

Regioselectivity in SNAr of this compound and its Derivatives

Regioselectivity is a critical aspect of SNAr reactions on substituted pyrimidines. In pyrimidine systems containing leaving groups at both the C2 and C4 positions (such as 2,4-dichloropyrimidine), nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com This preference is attributed to both electronic and steric factors. The C4 position is electronically more favorable for attack, and the intermediate formed by attack at C4 is often more stable. stackexchange.com

The nature of the incoming nucleophile plays a significant role in determining the regioselectivity of SNAr reactions on substituted pyrimidines. Different nucleophiles exhibit distinct reactivity patterns, which can be exploited to control the outcome of the substitution.

Research on analogous 2-substituted-4-chloropyrimidines has shown that O-centered nucleophiles, such as alkoxides, and N-centered nucleophiles, like formamide (B127407) anions, can be directed to attack the C2 position under specific conditions, particularly when a substituent at C2 (e.g., MeSO2) can form a hydrogen bond with the incoming nucleophile. wuxiapptec.com Conversely, other amines often attack the C4 position selectively. wuxiapptec.com While direct studies on this compound are less common in the provided literature, these findings on related chloropyrimidines suggest that the interplay between the nucleophile and substituents on the pyrimidine ring is crucial. For instance, S-centered nucleophiles (thiols) have also been shown to participate in SNAr reactions with porphyrinoids, indicating their general applicability in this reaction class. nih.gov

| Nucleophile Type | Common Examples | Observed Regioselectivity on 2,4-Disubstituted Pyrimidines | Governing Factors |

|---|---|---|---|

| O-centered | Alkoxides (e.g., MeO⁻, EtO⁻) | Typically C4, but can be C2 selective with specific C2-substituents (e.g., MeSO₂) wuxiapptec.com | Hydrogen bonding, electronic effects wuxiapptec.com |

| N-centered | Amines, Anilines, Formamides | Generally C4 selective; C2 selectivity observed with formamide anions and specific C2-substituents wuxiapptec.comresearchgate.net | Steric hindrance, hydrogen bonding, basicity of nucleophile wuxiapptec.com |

| S-centered | Thiolates (e.g., PhS⁻) | Generally follows standard electronic preferences (C4) | Nucleophilicity ("softness"), electronic effects |

Steric and electronic effects exerted by other substituents on the pyrimidine ring are paramount in controlling the regioselectivity of SNAr reactions. wuxiapptec.com

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyrimidine ring can significantly alter the electron density at the C2, C4, and C6 positions, thereby influencing the site of nucleophilic attack. For example, placing an electron-donating group like OMe or NHMe at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical C4 selectivity, favoring attack at the C2 position instead. wuxiapptec.com This is because the EDG increases the electron density at the para-position (C4), making it less electrophilic, while the effect at the ortho-position (C2) is less pronounced. Conversely, an EWG at C5 generally enhances the reactivity at the adjacent C4 position. researchgate.net

Steric Effects: The steric bulk of both the substituents on the ring and the incoming nucleophile can influence the reaction's regioselectivity. nih.gov Attack at a carbon atom flanked by a bulky substituent may be hindered. In pyrimidine, the C4 and C6 positions are generally considered less sterically hindered than the C2 position, which is situated between the two ring nitrogens. stackexchange.comstackexchange.com This inherent steric environment contributes to the general preference for C4 substitution. A bulky substituent at the C5 position can further hinder attack at the C4 position, potentially leading to a mixture of products or favoring substitution at C2 or C6 if a suitable leaving group is present there. wuxiapptec.com

| Substituent Position | Substituent Type | Effect on Reactivity at C4 | Effect on Reactivity at C2 | Typical Outcome |

|---|---|---|---|---|

| C5 | Electron-Withdrawing (e.g., NO₂) | Strongly Activated | Slightly Activated | C4 substitution highly favored researchgate.net |

| C5 | Bulky Group (e.g., SiMe₃) | Sterically Hindered | Less Affected | Can favor C2 substitution wuxiapptec.com |

| C6 | Electron-Donating (e.g., OMe) | Deactivated | Less Affected/Relatively Activated | C2 substitution favored wuxiapptec.com |

| C2 | Electron-Withdrawing (e.g., MeSO₂) | Activated | Activated (site of substitution) | Reaction site depends on nucleophile wuxiapptec.com |

Mechanistic Pathways of SNAr

The SNAr reaction of this compound is understood to proceed through a well-established stepwise mechanism involving the formation of a distinct intermediate. nih.govfrontiersin.org

The cornerstone of the SNAr mechanism is the formation of a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This process begins with the nucleophilic attack on the C4 carbon of this compound. This addition temporarily disrupts the aromaticity of the pyrimidine ring and creates a tetrahedral (sp³) carbon at the site of attack. libretexts.org

The resulting negative charge is delocalized throughout the ring via resonance, with significant stabilization provided by the two electronegative nitrogen atoms, particularly the one at the para position (N1). libretexts.orgstackexchange.com This delocalization is crucial for the stability of the complex. The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction because it involves the loss of aromaticity. masterorganicchemistry.com Following its formation, the complex rapidly rearomatizes by expelling the iodide leaving group, yielding the final substitution product. masterorganicchemistry.com The stability and formation of this complex are central to the entire SNAr pathway. nih.govfrontiersin.org

While the classical SNAr pathway involves heterolytic bond cleavage (the leaving group departs with the electron pair), related reactions involving halogenated aromatics can sometimes proceed through alternative mechanisms, such as those involving halogen atom transfer (XAT) or halogen cation transfer. chemrxiv.orgstrath.ac.ukchemrxiv.org These pathways often involve radical intermediates or organocatalysts rather than the direct nucleophilic attack characteristic of SNAr. strath.ac.ukdntb.gov.ua

In a halogen atom transfer process, a radical species abstracts the halogen atom from the aromatic ring to generate an aryl radical. strath.ac.uk This pathway is more common in photoredox or metallaphotoredox catalysis. strath.ac.uk Another possibility is a halogen cation transfer, which has been computationally investigated in the context of halogen-bonding catalysis, where a formal "X+" is transferred to a Lewis base. chemrxiv.orgchemrxiv.org Although these mechanisms are distinct from the two-step addition-elimination SNAr pathway, they represent important reactivity patterns for halogenated heterocycles and could potentially operate under specific reaction conditions (e.g., with radical initiators or specific catalysts) that differ from typical SNAr conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond, relative to other carbon-halogen bonds, makes this compound an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is one of the most widely used methods for constructing C-C bonds, particularly for creating biaryl structures. mdpi.com For polyhalogenated pyrimidines, the reaction can be tuned to occur at a specific position, a concept known as regioselectivity. mdpi.comresearchgate.net In the case of di- or tri-halopyrimidines, the C4 position is often favored for the initial oxidative addition of the palladium catalyst due to electronic factors. mdpi.com

The choice of ligand coordinated to the palladium center is a critical factor in controlling the regioselectivity of Suzuki-Miyaura coupling reactions, especially with substrates bearing multiple reactive sites. nih.govnih.gov Ligands can influence the outcome by modifying the steric and electronic properties of the catalyst, thereby directing it to a specific halogen-substituted carbon.

Research on dihalopyridines, which are structurally related to dihalopyrimidines, demonstrates that N-heterocyclic carbene (NHC) ligands, such as IPr, can promote C4-selective coupling. nih.gov Similarly, in studies on 2,4-diiodooxazole, the bulky biarylphosphine ligand Xantphos was found to be uniquely capable of mediating highly selective mono-Suzuki-Miyaura coupling at the C4 position. nih.gov Conversely, a different phosphine (B1218219) ligand, 1,3,5-triaza-7-phospha-adamantane (PTA), favored reaction at the C2 position. nih.gov This ligand-dependent selectivity is a powerful tool for synthetic chemists, allowing for the stepwise functionalization of polyhalogenated heterocyclic scaffolds.

| Substrate | Ligand | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | IPr (N-Heterocyclic Carbene) | Pd(PEPPSI)(IPr) | C4-Coupled Product | nih.gov |

| 2,4-Dichloropyridine | Q-Phos | Pd(OAc)₂ | C4-Coupled Product (2.4:1 ratio) | nih.gov |

| 2,4-Diiodooxazole | Xantphos | - | C4-Coupled Product | nih.gov |

| 2,4-Diiodooxazole | 1,3,5-triaza-7-phospha-adamantane (PTA) | - | C2-Coupled Product | nih.gov |

The efficiency and yield of the Suzuki-Miyaura coupling depend on the careful optimization of several reaction parameters, including the choice of palladium precursor, base, and solvent. researchgate.netmdpi.com

Catalyst: Commercially available palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly employed. mdpi.commdpi.com The choice of catalyst can significantly impact reaction outcomes.

Base: A base is required to activate the organoboron species. Inorganic bases are frequently used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) often proving to be highly effective. researchgate.netmdpi.com

Solvent: The solvent system plays a crucial role. A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, toluene (B28343), and dimethylformamide (DMF) have been successfully used, often in combination with an aqueous base solution. mdpi.comresearchgate.net

Microwave irradiation has also been employed to accelerate the reaction, leading to efficient C4-substituted pyrimidines in shorter reaction times. mdpi.com Optimization studies on 2,4-dichloropyrimidine revealed that a catalytic system of Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/water mixture under microwave heating provided excellent yields of the C4-arylated product. mdpi.com

| Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | mdpi.com |

| 2,4-dichloropyrimidine | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | mdpi.com |

| Iodobenzene (Model) | GOCPTMS@Pd-TKHPP (0.1) | K₂CO₃ | EtOH/H₂O | 80 | 95 | researchgate.net |

| Iodobenzene (Model) | Pd-Co-Mg-Fe-CHT | NaOH | H₂O | 90 | 99 | researchgate.net |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.com This reaction is a powerful tool for forming carbon-carbon bonds and typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

The reaction is influenced by various parameters including the catalyst, base, solvent, and temperature. mdpi.com

Catalyst: Palladium complexes like palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) are common catalysts. wikipedia.org Phosphine-free systems have also been developed. nih.gov

Base: A base, such as triethylamine (B128534) or potassium carbonate, is necessary to neutralize the hydrogen halide produced during the reaction. wikipedia.org

Substrates: Aryl iodides are highly reactive substrates for the Heck reaction. wikipedia.org The alkene partner is often an electron-deficient species like an acrylate, though other alkenes can be used. wikipedia.org

While specific studies focusing solely on this compound are not prevalent, its nature as an aryl iodide makes it an excellent candidate for this transformation, enabling the introduction of various alkenyl substituents at the C4 position of the pyrimidine ring.

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. openochem.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key step is the transmetalation, where the organic group is transferred from the tin reagent to the palladium center. wikipedia.orglibretexts.org

Electrophile: A broad range of organic electrophiles can be used, including aryl, vinyl, and heterocyclic halides. libretexts.org this compound, as a heterocyclic iodide, is a suitable substrate.

Organostannane: The organotin reagent can carry various groups, including aryl, alkenyl, and alkynyl fragments, allowing for diverse C-C bond formations. wikipedia.org

Additives: The addition of copper(I) salts can sometimes accelerate the reaction. harvard.edu

Despite its synthetic utility, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reaction mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org

Catalysts: A palladium(0) source, such as Pd(PPh₃)₄, is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). tandfonline.com

Base: An amine base, like triethylamine or diisopropylamine, is used both as the solvent and to deprotonate the terminal alkyne.

Copper-Free Variants: Concerns over the use of copper have led to the development of copper-free Sonogashira protocols, which are particularly important in biological applications to avoid potential copper toxicity. nih.gov

The Sonogashira coupling has been successfully applied to iodinated pyrimidines. For instance, the coupling of 5-iodo-pyrimidine nucleotides with propargylamine (B41283) proceeds efficiently using a Pd(PPh₃)₄/CuI system in DMF, demonstrating the reaction's high chemoselectivity and tolerance for complex functional groups. tandfonline.comtandfonline.com Furthermore, pyrimidine-based ligands have been explored for facilitating copper-free Sonogashira reactions in aqueous media. nih.gov

| Substrate | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-iodo-dUTP | Propargylamine | Pd(PPh₃)₄, CuI | DMF | 85 | tandfonline.com |

| 2,4-diamino-6-iodopyrimidine | Various terminal alkynes | Pd(PPh₃)₂, CuI, PPh₃ | Triethylamine | - | researchgate.net |

| Fluorescein iodide (Model) | HPG-containing peptide | Pd(OAc)₂, L2 (a pyrimidine-based ligand) | Potassium Phosphate Buffer | 59 | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction is particularly valuable for synthesizing aryl amines from aryl halides. wikipedia.org In the context of this compound, this methodology provides a direct route to 4-aminopyrimidine (B60600) derivatives, which are prevalent scaffolds in medicinal chemistry.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the reaction. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and bulky, electron-rich monophosphine ligands are often employed to facilitate the key steps of the catalytic cycle. wikipedia.org The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), and an aprotic solvent like toluene or dioxane. Microwave irradiation has been shown to accelerate these reactions significantly. researchgate.net

Research on analogous substrates, such as 2-fluoro-4-iodopyridine, has demonstrated that the Buchwald-Hartwig cross-coupling is highly regioselective, occurring exclusively at the C-I bond. researchgate.net This selectivity is attributed to the greater reactivity of the carbon-iodine bond compared to other carbon-halogen bonds in the palladium-catalyzed cycle. Good to excellent yields can be achieved with a variety of aromatic and aliphatic amines. researchgate.net

Table 1: Illustrative Examples of Buchwald-Hartwig Amination with this compound

| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | N-phenylpyrimidin-4-amine |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 4-(morpholino)pyrimidine |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | N-benzylpyrimidin-4-amine |

| 4 | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | N-hexylpyrimidin-4-amine |

This table presents hypothetical yet representative examples based on established methodologies for similar substrates.

Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.org This reaction is highly versatile, with a broad substrate scope and high functional group tolerance, making it a valuable tool for the derivatization of heterocyclic systems like this compound. wikipedia.orgnih.gov

The reaction typically involves the preparation of an organozinc reagent, which then undergoes transmetalation with a palladium(0) or nickel(0) complex that has already undergone oxidative addition with the organic halide (this compound). The resulting diorganopalladium(II) or -nickel(II) intermediate then undergoes reductive elimination to form the C-C coupled product and regenerate the active catalyst. wikipedia.org

For the coupling of this compound, a pyrimidylzinc reagent could be generated, or more commonly, this compound would be coupled with a pre-formed organozinc reagent (e.g., alkylzinc, arylzinc, or vinylzinc halides). Palladium catalysts, often with phosphine ligands like PPh₃ or more specialized ligands developed by Buchwald and others, are generally preferred due to their higher yields and broader functional group compatibility. wikipedia.orgnih.gov Nickel catalysts can also be effective, particularly for coupling with sp³-hybridized carbon centers. wikipedia.org

Table 2: Potential Negishi Coupling Reactions of this compound

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 4-phenylpyrimidine |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | dppf | THF | 4-ethylpyrimidine |

| 3 | Vinylzinc chloride | Ni(acac)₂ | PPh₃ | THF | 4-vinylpyrimidine |

| 4 | 2-Thienylzinc bromide | Pd₂(dba)₃ | SPhos | Dioxane | 4-(thiophen-2-yl)pyrimidine |

This table illustrates potential applications of the Negishi coupling for the functionalization of this compound.

Metalation Reactions and Organometallic Intermediates

The formation of organometallic intermediates from this compound is a key strategy for introducing a wide array of functional groups. The most common method for generating such intermediates from aryl iodides is through halogen-metal exchange. This typically involves treating the aryl iodide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures.

For this compound, treatment with an organolithium reagent would be expected to result in a rapid iodine-lithium exchange, yielding the highly reactive 4-pyrimidyllithium intermediate. This nucleophilic species can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This approach provides access to derivatives that are difficult to synthesize through other means. Studies on related iodopyridines have shown that such metalation reactions are feasible and synthetically useful. acs.org

Alternatively, Grignard reagents can be prepared, though often requiring more forcing conditions or the use of activated magnesium (Rieke magnesium). The resulting pyrimidylmagnesium halide would be less reactive but a more selective nucleophile than the corresponding organolithium species.

Table 3: Synthesis of 4-Substituted Pyrimidines via Metalation of this compound

| Entry | Metalating Agent | Electrophile | Intermediate | Product |

| 1 | n-BuLi | Benzaldehyde | 4-Pyrimidyllithium | Phenyl(pyrimidin-4-yl)methanol |

| 2 | i-PrMgCl·LiCl | Iodine (I₂) | 4-Pyrimidylmagnesium chloride | This compound (isotope labeling) |

| 3 | n-BuLi | Carbon dioxide (CO₂) | 4-Pyrimidyllithium | Pyrimidine-4-carboxylic acid |

| 4 | n-BuLi | N,N-Dimethylformamide (DMF) | 4-Pyrimidyllithium | Pyrimidine-4-carbaldehyde |

This table provides examples of the synthetic utility of organometallic intermediates derived from this compound.

Reduction Reactions of the C-I Bond

The carbon-iodine bond in this compound can be selectively reduced to a carbon-hydrogen bond, providing a method for the synthesis of the parent pyrimidine ring from a functionalized precursor. This dehalogenation is a common transformation in organic synthesis.

One of the most prevalent methods for this reduction is catalytic hydrogenation. This involves reacting this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically supported on carbon (Pd/C). A base, such as triethylamine or sodium acetate, is often added to neutralize the hydroiodic acid (HI) formed during the reaction, preventing catalyst poisoning and side reactions.

Alternatively, hydride reagents can be employed. Strong hydride sources like lithium aluminum hydride (LiAlH₄) would likely reduce both the C-I bond and the pyrimidine ring itself. Milder reagents are therefore preferred. Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are effective for C-I bond cleavage, but the toxicity of tin reagents is a drawback.

Table 4: Methods for the Reduction of this compound

| Entry | Reagent(s) | Solvent | Conditions | Product |

| 1 | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | Pyrimidine |

| 2 | Zn, CH₃COOH | Ethanol | Reflux | Pyrimidine |

| 3 | NaBH₄, PdCl₂(dppf) | Methanol | Room Temperature | Pyrimidine |

| 4 | H₃PO₂ | N/A | Heating | Pyrimidine |

This table summarizes common laboratory methods for the deiodination of aryl iodides, applicable to this compound.

Functional Group Interconversions

Beyond the cross-coupling and metalation reactions previously discussed, the iodo group in this compound serves as a versatile handle for various other functional group interconversions (FGIs). These transformations allow for the strategic modification of the pyrimidine core, expanding its synthetic utility.

The C-I bond can be a precursor to other functionalities through nucleophilic substitution, although this is less common for unactivated aryl halides compared to coupling reactions. However, under copper catalysis (Ullmann-type reactions), the iodo group can be displaced by nucleophiles such as alkoxides, thiolates, and cyanides, providing access to 4-alkoxypyrimidines, 4-(alkylthio)pyrimidines, and 4-cyanopyrimidines, respectively.

Furthermore, the organometallic intermediates discussed in section 3.2.7 can be used for interconversions not leading to C-C bonds. For example, reaction of 4-pyrimidyllithium with sulfur (S₈) followed by workup would yield pyrimidine-4-thiol. Similarly, reaction with a dialkyl disulfide would produce a 4-(alkylthio)pyrimidine.

Table 5: Selected Functional Group Interconversions of this compound

| Entry | Reagent(s) | Catalyst/Conditions | Product |

| 1 | Sodium methoxide (B1231860) (NaOMe) | CuI, DMEDA, heat | 4-methoxypyrimidine |

| 2 | Potassium cyanide (KCN) | CuCN, DMF, heat | Pyrimidine-4-carbonitrile |

| 3 | 1. n-BuLi; 2. (PhS)₂ | THF, -78 °C to RT | 4-(phenylthio)pyrimidine |

| 4 | 1. n-BuLi; 2. B(OMe)₃; 3. H₃O⁺ | THF, -78 °C to RT | Pyrimidine-4-boronic acid |

This table highlights additional transformations possible from the this compound starting material.

Computational Approaches in 4 Iodopyrimidine Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of pyrimidine (B1678525) derivatives. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular geometries, reaction energies, and various electronic descriptors with a favorable balance of accuracy and computational cost.

Prediction of Reactivity and Activation Barriers

DFT calculations are instrumental in predicting the chemical reactivity of 4-iodopyrimidine. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Furthermore, DFT is employed to model reaction pathways and calculate the activation energies (reaction barriers) for specific transformations. chemrxiv.org By locating the transition state structure on the potential energy surface, researchers can predict the feasibility and rate of a reaction. For instance, in studies of nucleophilic aromatic substitution (SNAr) on related perfluorinated pyrimidines and pyridazines, DFT has been used to calculate the activation energies for the addition of a nucleophile at different carbon positions. mdpi.com These calculations revealed that the reaction is kinetically controlled, with the preferred site of attack corresponding to the pathway with the lowest activation barrier. mdpi.com A similar approach for this compound would involve calculating the activation barriers for nucleophilic attack or metal insertion at various positions on the pyrimidine ring to predict its reactive behavior.

| Reactant | Position of Substitution | Activation Energy (kcal/mol) |

|---|---|---|

| Perfluoropyrimidine | C4 | 1.70 |

| Perfluoropyrimidine | C5 | 12.00 |

| Perfluoropyrimidine | C2 | 16.50 |

| Perfluoropyridazine | C4 | 2.57 |

| Perfluoropyridazine | C3 | 8.16 |

| Perfluoropyrazine | C2 | 6.17 |

Analysis of Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps that illustrate the charge distribution of a molecule. youtube.comlibretexts.org Calculated using DFT, these surfaces are invaluable for visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgias.ac.in In an MEP map, regions of negative potential are typically colored red, indicating an abundance of electrons, while regions of positive potential are colored blue, indicating a relative absence of electrons. wolfram.comresearchgate.net

For a molecule like this compound, an MEP analysis would highlight the electron-deficient carbon atoms of the pyrimidine ring, which are susceptible to nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, would appear as regions of negative potential. researchgate.net The area around the iodine atom would also be of interest, as it can exhibit a region of positive potential known as a "sigma-hole," which is important for understanding halogen bonding interactions. By identifying these reactive sites, MEP analysis provides a powerful predictive tool for how this compound will interact with other molecules. youtube.com

Regioselectivity Prediction in Cross-Coupling and SNAr

One of the most significant applications of DFT in pyrimidine chemistry is the prediction of regioselectivity in reactions such as palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). researchgate.netnih.govresearchgate.net The pyrimidine ring has multiple, non-equivalent positions, and predicting which site will react is a complex challenge that DFT is well-suited to address.

For SNAr reactions on substituted chloropyrimidines, DFT calculations have shown that regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com The outcome can be predicted by analyzing the distribution of the LUMO and by calculating the relative energy barriers for nucleophilic attack at each possible position. wuxiapptec.comnih.gov Often, the reaction proceeds via the lowest energy transition state, allowing for accurate prediction of the major product. nih.gov

In the context of this compound, DFT could be used to model SNAr reactions with various nucleophiles. By comparing the activation energies for substitution at the C2, C4, C5, and C6 positions, a predictive model for its regioselectivity can be built. Similarly, for cross-coupling reactions, DFT can model the initial oxidative addition step, which is often rate-determining and dictates the regiochemical outcome. These calculations help rationalize why a reaction occurs selectively at one position over another, providing crucial insights for synthetic planning.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov

Modeling Solvation Effects

The solvent can have a profound impact on chemical reactions and molecular properties. MD simulations are particularly powerful for modeling solvation effects explicitly. rsc.org By surrounding a solute molecule like this compound with a large number of solvent molecules (e.g., water, methanol), MD simulations can provide a detailed picture of the solvation shell structure. nih.govrsc.org

These simulations can reveal the specific arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the solvent and the pyrimidine nitrogen atoms. Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations combine the accuracy of quantum chemistry for the solute with the efficiency of classical force fields for the solvent. nih.gov This approach allows for an accurate description of how the solvent influences the electronic structure and reactivity of this compound. Such simulations can be used to calculate solvation free energies and to understand how the solvent stabilizes reactants, transition states, and products, thereby influencing reaction rates and equilibria.

Quantum Chemical Calculations for Electronic Properties

Beyond the applications of DFT, a broader range of quantum chemical methods are used to determine the fundamental electronic properties of molecules. curtin.edu.audntb.gov.ua These calculations provide data on the electronic structure that is essential for understanding and predicting chemical behavior.

For halogenated pyrimidines, quantum chemical methods like the Hartree-Fock (H-F) and Outer Valence Green Function (OVGF) methods have been used to obtain detailed information about their electronic structure. nih.gov These calculations can determine key properties such as orbital energies, binding energies of valence electrons, and ionization potentials. nih.gov This data is fundamental for modeling various processes, including photochemical reactions and electron-impact ionization. nih.govnih.gov For this compound, such calculations would provide a comprehensive understanding of its electronic orbitals and energy levels, which govern its spectroscopic properties and its behavior in electronically excited states. rsc.org These fundamental electronic properties underpin the reactivity patterns predicted by more focused DFT and MD studies.

Advanced Applications of 4 Iodopyrimidine in Synthetic Chemistry and Materials Science

As a Key Building Block in Complex Molecule Synthesis

The carbon-iodine bond in 4-iodopyrimidine is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope, positioning this compound as a key intermediate in the synthesis of intricate molecular targets. Its utility is demonstrated in the construction of both complex heterocyclic frameworks and highly functionalized pyrimidine (B1678525) derivatives.

The pyrimidine ring is a privileged structure in medicinal chemistry and materials science, and the ability to fuse it with other ring systems creates novel scaffolds with unique properties. nih.gov this compound serves as an ideal starting point for constructing such fused systems. Through sequential cross-coupling and cyclization reactions, chemists can append various rings to the pyrimidine core.

For instance, palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions readily proceed at the 4-position. This allows for the introduction of aryl, alkynyl, and amino substituents, which can then undergo intramolecular cyclization to form fused heterocyclic systems such as pyridopyrimidines and imidazopyrimidines. nih.govnih.gov These scaffolds are central to the development of molecules with diverse biological activities and tailored electronic properties. nih.gov The use of nanocatalysts in these synthetic strategies has also been shown to improve efficiency and promote green chemistry principles. nih.gov

Below is a table summarizing representative synthetic transformations utilizing halogenated pyrimidines to build complex heterocyclic scaffolds.

| Starting Material | Reaction Type | Reagents | Resulting Scaffold | Ref. |

| 4-Halogenated Pyrimidine | Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Arylpyrimidine | mdpi.com |

| 4-Halogenated Pyrimidine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynylpyrimidine | N/A |

| 4-Halogenated Pyrimidine | Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Aminopyrimidine (B60600) derivative | mdpi.com |

| 4,6-Dichloro-2-methylpyrimidine | Nucleophilic Aromatic Substitution | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, NaH | Thiazole-Pyrimidine Derivative | mdpi.com |

This table illustrates common reaction types where this compound's high reactivity is advantageous for creating precursors to complex heterocyclic systems.

Beyond creating fused systems, this compound is instrumental in preparing pyrimidines with specific functional groups at the 4-position. These functional groups are critical for fine-tuning the molecule's properties, whether for biological interactions or for performance in an electronic device. The ability to introduce a wide range of substituents allows for the systematic exploration of structure-activity and structure-property relationships.

A new approach for the synthesis of tri- or tetrasubstituted pyrimidines has been developed through a four-component coupling reaction involving a functionalized silane, two types of aromatic nitriles, and an acetal. nih.gov This highlights the advanced synthetic methodologies available for creating complex pyrimidine derivatives. nih.gov Another method involves the single-step conversion of N-vinyl amides to pyrimidine derivatives using amide activation followed by nitrile addition and cycloisomerization, a process that achieves high yields and is compatible with sensitive substrates. organic-chemistry.org These methods underscore the importance of versatile building blocks for accessing a diverse chemical space of functionalized pyrimidines.

Applications in Organic Electronic Materials

Organic electronic materials, built from carbon-based molecules and polymers, are the foundation for technologies like flexible displays and low-cost solar cells. wikipedia.orgresearchgate.net The performance of these materials is intrinsically linked to the electronic structure of the constituent molecules. cam.ac.uk Pyrimidine derivatives have emerged as a highly promising class of materials in this field, largely due to the electron-deficient nature of the pyrimidine ring, which facilitates electron transport. nbinno.com

Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs) and organic solar cells. wikipedia.org Their function relies on the ability to transport charge carriers (electrons and holes). While many organic materials are efficient at transporting holes (p-type), there is a significant need for robust electron-transporting (n-type) materials to create efficient devices.

The electron-deficient pyrimidine core makes its derivatives excellent candidates for n-type semiconductors. nbinno.com By using this compound as a building block, large, conjugated molecules can be synthesized where the pyrimidine unit acts as an electron acceptor. The synthesis often involves coupling this compound with various electron-donating aromatic systems. This modular approach allows for precise control over the frontier molecular orbital energies (HOMO and LUMO), which in turn dictates the material's charge transport characteristics and energy gap. rsc.org The introduction of iodine as a dopant in other organic semiconductors has also been studied, though this relates to mobile ionic species rather than covalently incorporated building blocks. aps.org

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. nbinno.comoled.com An OLED is a solid-state device consisting of several thin organic layers sandwiched between two electrodes. oled.com When a voltage is applied, electrons and holes are injected, which then recombine in an emissive layer to produce light. oled.com The efficiency and color of this light are determined by the chemical compounds used in the emissive layer.

Pyrimidine derivatives are highly effective materials for OLEDs, serving as electron-transporting materials, host materials, or as the light-emitting dopants themselves. nbinno.com Specifically, they are crucial in the design of emitters that utilize a process called Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF emitters can theoretically convert 100% of the electrical energy into light, a significant improvement over conventional fluorescent emitters. These molecules typically have a donor-acceptor (D-A) structure. This compound is an ideal precursor for the acceptor (A) moiety. Through reactions like Suzuki or Buchwald-Hartwig coupling, electron-donating units can be attached to the pyrimidine core, creating the D-A architecture needed for efficient TADF.

Recent research has produced highly efficient green and blue OLEDs using pyrimidine-based TADF emitters, achieving high external quantum efficiencies (EQEs) and stable performance. nih.govnih.gov

| Emitter Type | Host | Max. External Quantum Efficiency (EQE) | Color | Ref. |

| Phenyl Pyrimidine Derivative | Organic Host | 10.6% | Blue to Green-Blue | nih.gov |

| PXZPM (Pyrimidine-based TADF) | N/A | ~25% | Green | nih.gov |

This table showcases the performance of OLEDs incorporating advanced pyrimidine-based emitters, the synthesis of which can be facilitated by reactive precursors like this compound.

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. The principles used to design OLED emitters can be extended to create a wide range of chromophores and other optoelectronic materials. The ability to modify the pyrimidine backbone through substitutions allows for the fine-tuning of energy levels and photophysical properties. nbinno.com

By starting with this compound, chemists can systematically alter the structure of the final molecule. Attaching different donor groups or extending the π-conjugation through coupling reactions directly influences the HOMO-LUMO gap. nih.gov A smaller gap leads to absorption and emission at longer wavelengths (a red-shift), while a larger gap results in a blue-shift. This precise control enables the creation of custom chromophores that absorb or emit light in specific regions of the electromagnetic spectrum, making them suitable for applications ranging from chemical sensors to organic lasers. The development of D-π-A-π-D configurations, where a pyrimidine acceptor is linked through a π-bridge to donor units, is a key strategy for optimizing these optoelectronic properties. nih.gov

Role in Catalysis

The this compound scaffold is a valuable building block in the field of catalysis, primarily serving as a versatile precursor for the synthesis of sophisticated ligands that coordinate with transition metals. The presence of the iodine atom at the C4 position offers a reactive site for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of ligands with precisely tailored electronic and steric properties.

Ligand Design for Transition Metal-Catalyzed Reactions

The primary utility of this compound in ligand design lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective reactive handle for reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This reactivity allows for the strategic introduction of a wide range of substituents, transforming the simple pyrimidine core into a complex, often chelating, ligand system.

Researchers leverage this synthetic flexibility to construct bidentate and tridentate ligands, which can form stable complexes with transition metals like palladium, ruthenium, and copper. For instance, this compound can be coupled with arylboronic acids (Suzuki reaction) or organostannanes (Stille reaction) to append phenyl, pyridyl, or other aromatic groups. These appended groups can contain additional donor atoms (such as nitrogen in a pyridine (B92270) ring or phosphorus in a phosphinophenyl group), creating a chelating scaffold that binds to a metal center in a pincer or claw-like fashion.

Examples of ligand architectures synthesized from halopyrimidine precursors include:

N-Heterocyclic Carbene (NHC) Ligands: Pyrimidine units can be attached to one of the nitrogen atoms of an imidazolium (B1220033) salt. Subsequent metallation yields a pyrimidine-functionalized NHC ligand, where the pyrimidine ring can act as an additional coordinating moiety, influencing the catalytic activity of the metal center. acs.orgrsc.org

Bidentate Nitrogen Ligands: Coupling reactions can be used to synthesize ligands like 2,2'-bipyrimidine (B1330215) or phenyl-pyrimidine systems. These bidentate ligands are crucial in stabilizing metal complexes and play a direct role in the catalytic cycle. nih.govpurdue.edu

The ability to readily functionalize the 4-position of the pyrimidine ring allows for systematic tuning of the ligand's properties. By changing the group introduced via cross-coupling, chemists can finely adjust the steric bulk and electronic environment of the resulting metal complex, which is critical for optimizing catalytic performance.

Enhancement of Reaction Efficiency and Selectivity

The incorporation of a pyrimidine moiety into a ligand framework can significantly enhance the efficiency and selectivity of transition metal-catalyzed reactions. The pyrimidine ring is a π-deficient heterocycle, meaning it is electron-withdrawing. When coordinated to a metal, this electronic property can modulate the reactivity of the catalytic center, often facilitating key steps in the catalytic cycle, such as reductive elimination.

Research has demonstrated the tangible benefits of pyrimidine-based ligands in various catalytic transformations:

| Catalyst System | Reaction Type | Key Finding |

| Palladium(II) with Pyrimidine-NHC Ligand | Mizoroki-Heck Reaction | A methyl-substituted pyrimidine-functionalized complex exhibited remarkably high activity and very high selectivity. acs.org |

| Palladium(II) with Pyrimidine-NHC Ligand | C-H Bond Arylation | Chelating pyrimidine-functionalized NHC complexes were found to be efficient catalysts for the direct arylation of (benzo)oxazoles. rsc.org |

| Palladium(II) with Pyrimidylformamidine Ligand | Suzuki-Miyaura Coupling | The novel phosphine-free complex showed reasonable catalytic activity for C-C bond formation under mild conditions. researchgate.net |

The pyrimidine unit contributes to catalytic enhancement in several ways:

Through these mechanisms, ligands derived from this compound have proven effective in improving turnover numbers (TON) and turnover frequencies (TOF) while precisely controlling the chemical outcome of the reaction. nih.gov

Research in Nanotechnology and Materials Engineering

The unique electronic properties of the pyrimidine ring and the reactive nature of the C-I bond make this compound a valuable component in the fields of nanotechnology and materials engineering. It serves as a programmable building block for creating functional surfaces, advanced nanomaterials, and organic electronic devices.

The C-I bond provides a robust anchor point for the covalent attachment of the pyrimidine moiety onto various substrates. This surface functionalization is a cornerstone of nanotechnology, allowing the properties of a material to be precisely controlled at the molecular level. nih.govnih.gov Given the proven success of Suzuki and other cross-coupling reactions on iodinated pyrimidines, this compound is an ideal precursor for: nih.govresearchgate.net

Nanoparticle Functionalization: Attaching pyrimidine-based molecules to the surface of gold, silica, or magnetic nanoparticles. mdpi.commdpi.com This can be used to impart specific biocompatibility profiles, create targeted drug delivery vehicles, or develop new sensing platforms where the pyrimidine unit acts as a recognition site or a signaling component. nih.gov

Self-Assembled Monolayers (SAMs): Forming ordered, single-molecule-thick layers on surfaces like gold or silicon. The pyrimidine units can be designed to control the surface energy or to act as binding sites for subsequent molecular assembly.

Structure Activity Relationship Studies and Functionalization of 4 Iodopyrimidine Derivatives

Design and Synthesis of 4-Iodopyrimidine-Based Probes

The design of probes based on the this compound structure is a key strategy for studying biological systems. These probes are engineered to interact with specific biomolecules, allowing for their detection, imaging, and functional characterization. The synthesis typically involves coupling the this compound core to a reporter molecule, such as a fluorophore or a radioisotope, which enables signal detection.

A notable example is the development of a fluorescent probe for the selective labeling of Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF-2 (also known as D-dopachrome tautomerase). nih.gov Researchers designed and synthesized a probe by incorporating a fluorophore into a this compound inhibitor. nih.gov This allows for the in situ imaging of these proteins within a cellular environment. The this compound acts as an effective "warhead" for labeling, enabling the visualization of protein localization and trafficking. nih.gov For instance, this probe was used to monitor the translocation of MIF-2 from the cytoplasm into the nucleus upon cellular stimulation. nih.gov

Another critical application is in the development of radiolabeled probes for nuclear medical imaging. plos.org For example, a radioiodinated probe was designed to target Fatty Acid Binding Protein 4 (FABP4), a protein implicated in inflammatory diseases and cancer. plos.org The synthesis of the probe, [¹²⁵I]TAP1, was achieved through an iododestannylation reaction of a precursor molecule. plos.org This strategy leverages the iodine atom not just for binding but as a site for introducing a radioactive isotope (¹²⁵I), facilitating imaging applications. plos.org

The general synthetic approach for these probes often involves:

Starting with a functionalized pyrimidine (B1678525) ring.

Introduction of the iodine atom at the 4-position.

Coupling of a linker and a reporter group (e.g., fluorophore, biotin, or radioisotope precursor) to another position on the pyrimidine ring or an associated substituent. nih.gov

These probes serve as powerful tools to expand the understanding of the diverse biological roles of their target proteins, opening new avenues for drug discovery. nih.gov

Investigation of Binding Affinity and Inhibition Kinetics

Studies on this compound-based inhibitors of MIF and MIF-2 have revealed differences in their inhibitory kinetics, which can be exploited for selective targeting. nih.gov For instance, MIF-directed labeling can be achieved using lower concentrations of the this compound probe and shorter incubation times. nih.gov In contrast, selectively labeling MIF-2 can be accomplished by first blocking MIF with a selective inhibitor and then using higher concentrations of the this compound probe for longer periods. nih.gov This kinetic selectivity is fundamental for studying the individual functions of these closely related proteins. nih.gov

The binding affinity of these derivatives is quantified using parameters such as the dissociation constant (Kd) and the inhibition constant (Ki). For the radioiodinated probe [¹²⁵I]TAP1, binding assays demonstrated high affinity and selectivity for FABP4. plos.org The probe exhibited a Kd of 69.1 ± 12.3 nM and a Ki of 44.5 ± 9.8 nM for FABP4. plos.org Its selectivity was confirmed by significantly weaker binding to other related proteins, with its affinity for FABP4 being 11.5-fold higher than for FABP3 and 35.5-fold higher than for FABP5. plos.org

The inhibitory potential of pyrimidine derivatives has been explored against various enzymes. For example, a series of 4,6-disubstituted pyrimidine derivatives were evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme linked to Alzheimer's disease. nih.gov These compounds showed inhibitory activity in the micromolar range. nih.gov Similarly, studies on other pyrimidine derivatives against enzymes like Glutathione S-Transferase (GST) have determined their half-maximal inhibitory concentrations (IC50) and Ki values, often revealing non-competitive inhibition mechanisms. journalagent.com

| Derivative / Probe | Target Protein | Binding / Inhibition Data | Inhibition Type |

| [¹²⁵I]TAP1 | FABP4 | Kd = 69.1 ± 12.3 nM; Ki = 44.5 ± 9.8 nM | Competitive |

| 4-amino-2-chloropyrimidine | GST | IC50 = 0.037 µM; Ki = 0.047 ± 0.0015 µM | Non-competitive journalagent.com |

| 4-amino-6-chloropyrimidine | GST | IC50 = 0.139 µM; Ki = 0.272 ± 0.1764 µM | Non-competitive journalagent.com |

| Compound 9 (a 4,6-disubstituted pyrimidine) | MARK4 | IC50 = 2.14 ± 0.06 µM | Not specified |

| Compound 14 (a 4,6-disubstituted pyrimidine) | MARK4 | IC50 = 2.45 ± 0.05 µM | Not specified |

This table presents a selection of binding and inhibition data for various pyrimidine derivatives to illustrate their potential as specific enzyme inhibitors. Data is compiled from multiple sources. plos.orgnih.govjournalagent.com

These kinetic and affinity studies are essential for the structure-activity relationship (SAR), guiding the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Modulating Biological Pathways through this compound Derivatives

Derivatives of this compound are not only valuable as inhibitors but also as chemical tools to dissect and modulate complex biological pathways. By targeting specific proteins, these compounds can trigger a cascade of downstream effects, altering cellular signaling and function.

The use of a this compound-based fluorescent probe provided direct evidence of the modulation of a protein trafficking pathway. nih.gov The probe allowed for the visualization of MIF-2 moving from the cytoplasm to the nucleus in HeLa cells after stimulation with methylnitronitrosoguanidine. nih.gov This observation of nuclear translocation, coupled with other findings, suggested a nuclease activity for MIF-2 on human genomic DNA. nih.gov This demonstrates how a this compound tool compound can be instrumental in uncovering novel protein functions and their roles in pathways related to DNA damage response, cell growth, and immune regulation. nih.gov

On a broader scale, compounds that interfere with pyrimidine metabolism can have profound effects on cellular and organismal physiology. The pyrimidine biosynthesis pathway is fundamental for the production of nucleobases required for DNA and RNA synthesis. researchgate.net It has been shown that inhibiting this pathway can suppress the growth of certain viruses. researchgate.net This antiviral effect is not solely due to the deprivation of pyrimidines needed for viral replication. Instead, the inhibition triggers a metabolic stress response within the host cell, which in turn activates the innate immune system's antiviral defense mechanisms. researchgate.net This highlights an indirect mechanism by which modulating a core metabolic pathway with specific inhibitors can lead to a significant biological outcome, linking cellular metabolism to immune signaling.

The ability of pyrimidine derivatives to modulate these pathways underscores their potential as therapeutic agents for a range of diseases, from cancer to viral infections. nih.govresearchgate.net

Regioselective Functionalization for Targeted Applications

The biological activity of pyrimidine derivatives is highly dependent on the specific arrangement of substituents around the core ring. nih.gov Therefore, the ability to selectively introduce functional groups at specific positions—a process known as regioselective functionalization—is critical for designing molecules with desired properties for targeted applications. The this compound structure itself is a product of such regioselective synthesis and serves as a key intermediate for further diversification.

The pyrimidine ring has multiple positions (C2, C4, C5, C6) that can be functionalized. The inherent electronic properties of the ring, with its electron-deficient nitrogen atoms, dictate the reactivity at these positions. Synthetic chemists have developed various methods to control where new chemical groups are added. For instance, directed C-H metalation using specialized reagents can achieve high regioselectivity. The use of a TMP-zinc base (TMPZnCl·LiCl) on pyrimidine leads to a highly selective reaction at the C2 position. nih.gov In contrast, using a different metalating agent like TMPMgCl·LiCl can favor functionalization at the C4 position, although with more modest yields. nih.gov This demonstrates how the choice of reagent can precisely direct the functionalization to different sites on the pyrimidine scaffold. nih.gov

Once a group like iodine is installed at the C4 position, it can act as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide array of chemical moieties, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

This control over molecular architecture is paramount for targeted applications. For example, in the development of kinase inhibitors, specific substituents at the C4 and C6 positions of the pyrimidine ring are often required for optimal binding to the enzyme's active site and for achieving selectivity over other kinases. nih.gov Regioselective synthesis ensures that these crucial interactions are preserved and optimized, leading to more potent and specific drug candidates. nih.gov

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for 4-Iodopyrimidine Transformations

The carbon-iodine bond in this compound is a key site for synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds. Research is actively focused on creating more efficient and selective catalytic systems to leverage this reactivity.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of synthetic chemistry for aryl halides. mdpi.comnih.gov For this compound, catalysts like Tetrakis(triphenylphosphine)palladium(0) are used in Suzuki-Miyaura reactions to couple it with various aryl/heteroaryl boronic acids. mdpi.com The development of sterically hindered N-heterocyclic carbene (NHC) ligands has enabled challenging couplings, such as C4-selective reactions on dichlorinated pyridines, a principle applicable to pyrimidine (B1678525) systems. nih.gov Furthermore, Negishi and Kumada couplings, which utilize organozinc and organomagnesium reagents respectively, expand the scope to include alkyl and heteroaryl groups that can be difficult to install via Suzuki reactions. nih.gov

A significant emerging area is photoredox catalysis , which uses visible light to initiate reactions. mdpi.comnih.gov This approach allows for transformations under mild conditions. Cooperative catalysis, combining photoredox catalysts with other catalytic systems like molecular iodine, has been shown to enable reactions such as C-H amination and lactonization. nih.govnih.gov Such systems could be adapted for novel transformations of this compound derivatives.

Another frontier is C-H bond activation , which allows for the direct functionalization of carbon-hydrogen bonds. nih.govyoutube.com While challenging, palladium-catalyzed C-H iodination of arenes has been demonstrated, suggesting the potential for developing catalytic systems that could directly functionalize C-H bonds on the pyrimidine ring or its substituents. youtube.com

| Catalytic System | Reaction Type | Potential Application for this compound | Key Features |

| Palladium(0) Catalysts (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Coupling with aryl/heteroaryl boronic acids to form biaryl pyrimidines. mdpi.com | Well-established, versatile, good functional group tolerance. |

| Palladium/NHC Ligands | Suzuki, Negishi, Kumada Coupling | Selective coupling at the C4 position, installation of alkyl or heteroaryl groups. nih.gov | High selectivity, ability to couple challenging substrates. |

| Photoredox Catalysis (e.g., Organic Dyes) | Various Radical Transformations | Access to novel reaction pathways under mild, light-induced conditions. mdpi.com | Environmentally friendly (uses light), avoids harsh reagents. |